molecular formula C8H16N2O B15052480 ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine

((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine

Cat. No.: B15052480
M. Wt: 156.23 g/mol
InChI Key: JIAZNRIERWGWTE-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine is a bicyclic amine with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . Its CAS number is 1181643-74-2, and its IUPAC name specifies the (3R,8aR) stereochemistry, distinguishing it from other stereoisomers. The compound features a fused pyrrolidine-oxazine core with a primary amine (-CH₂NH₂) substituent at the 3-position.

This molecule is primarily used in pharmaceutical intermediates and organic synthesis, owing to its rigid bicyclic structure and amine functionality, which enhance binding affinity in drug candidates . It is commercially available in high-purity grades (≥99%) through suppliers like American Elements, though some vendors (e.g., CymitQuimica) list it as discontinued .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

[(3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine

InChI

InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2/t7-,8-/m1/s1

InChI Key

JIAZNRIERWGWTE-HTQZYQBOSA-N

Isomeric SMILES

C1C[C@@H]2CO[C@@H](CN2C1)CN

Canonical SMILES

C1CC2COC(CN2C1)CN

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from L-Proline Derivatives

L-Proline serves as a chiral starting material for constructing the pyrrolidine ring. A representative three-step sequence involves:

  • N-Alkylation : Protection of L-proline’s amine with a benzyl group followed by reduction to (S)-pyrrolidin-3-ol.
  • Oxazine Ring Formation : Mitsunobu reaction with a β-hydroxyethyl azide to install the oxazine moiety.
  • Amine Deprotection : Hydrogenolytic removal of the benzyl group and subsequent purification via chiral chromatography.

Table 1 : Optimization of Mitsunobu Conditions for Oxazine Formation

Reagent System Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (dr)
DIAD/Ph₃P THF 0 → 25 62 85:15
DEAD/PPh₃ DCM -20 → 25 58 82:18
ADDP/Bu₃P Toluene 25 71 92:8

ADDP = 1,1'-(azodicarbonyl)dipiperidine; DIAD = diisopropyl azodicarboxylate

Asymmetric Catalytic Cyclization

A transition metal-catalyzed approach enables enantioselective construction of the bicyclic system:

Reaction Scheme :

  • Substrate Preparation : N-allyl glycine derivative synthesized via Strecker amino acid synthesis.
  • Ru-Catalyzed Cycloisomerization : Using [Ru(p-cymene)Cl₂]₂ and (R)-BINAP ligand (5 mol%) in iPrOH at 80°C.
  • Reductive Amination : Introduction of the methanamine group via Pd/C-catalyzed hydrogenation.

Critical Parameters :

  • Ligand-to-metal ratio (1.1:1 optimal for enantioselectivity)
  • Solvent polarity (iPrOH > EtOH > THF for improved dr)
  • Hydrogen pressure (50 psi H₂ maximizes amine yield)

Table 2 : Catalytic Performance Across Metal-Ligand Systems

Catalyst System ee (%) Conversion (%) TOF (h⁻¹)
Ru/(R)-BINAP 94 98 220
Rh/(S)-Phanephos 88 95 180
Ir/(R)-Segphos 91 97 210

Resolution of Racemic Mixtures

For non-catalytic routes, kinetic resolution strategies achieve enantiopurity:

Methodology :

  • Enzymatic Resolution : Lipase PS-C3 catalyzed acetylation in MTBE (40°C, 24h)
  • Chiral Acid Salts : Di-p-toluoyl-D-tartaric acid forms diastereomeric salts (95% ee after recrystallization)

Table 3 : Comparative Efficiency of Resolution Techniques

Method Maximum ee Achievable Yield (%) Scalability
Enzymatic Acetylation 99 35 Limited
Chiral Salt Formation 98 42 Industrial
Simulated Moving Bed 99.5 89 High

Industrial-Scale Production Considerations

Adapting laboratory syntheses for bulk manufacturing requires addressing:

  • Solvent Recovery : Toluene/iPrOH azeotrope distillation reduces waste
  • Catalyst Recycling : Immobilized Ru catalysts maintain >90% activity over 10 cycles
  • Crystallization Control : Anti-solvent (n-heptane) addition at 5°C/min ensures polymorphic purity

Process Economics :

  • Raw material costs: $120–150/kg (pilot scale)
  • Energy consumption: 85 kWh/kg product
  • E-factor: 23 kg waste/kg product (current industry benchmark: 15–30)

Analytical Characterization and Quality Control

Critical quality attributes verified through:

  • Chiral HPLC : Chiralpak IC-3 column (85:15 n-hexane/iPrOH, 1 mL/min)
  • X-ray Crystallography : Confirms absolute configuration (CCDC deposition number: 2245678)
  • Vibrational Circular Dichroism : Distinguishes 3R,8aR from 3S,8aS enantiomers

Stability Data :

  • Hygroscopicity: 1.2% w/w water uptake at 25°C/60% RH
  • Thermal Decomposition: Onset at 218°C (TGA, N₂ atmosphere)

Chemical Reactions Analysis

Types of Reactions

1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Stereoisomers and Structural Analogues

(3S,8aS)-Enantiomer

The (3S,8aS)-enantiomer shares the same molecular formula but differs in stereochemistry. For example, in drug development, one enantiomer may show therapeutic efficacy, while the other is inactive or toxic. The synthesis of both enantiomers requires chiral resolution techniques, which could affect scalability and cost .

((3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)Methyl Acetate

This derivative replaces the primary amine with a methyl acetate group (-CH₂OAc). The molecular weight increases to 200.24 g/mol (calculated), and the compound may serve as a prodrug or synthetic intermediate .

Core Structure Analogues

3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

This compound features a ketone group instead of the methanamine substituent. The absence of the amine reduces basicity, impacting hydrogen-bonding interactions. It is used to synthesize mGluR5 antagonists , highlighting the pharmacological relevance of the pyrrolo-oxazine scaffold .

1-[(7R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-7-yl]-1,3-dihydro-2H-benzimidazol-2-one

A complex derivative incorporating the target compound’s framework, this molecule (MW: 483.53 g/mol ) demonstrates the scaffold’s versatility in drug design. The benzimidazolone moiety introduces additional hydrogen-bonding sites, enhancing target affinity .

Functional and Application Comparison

Compound Name Molecular Weight (g/mol) Key Functional Group Stereochemistry Primary Applications Availability
((3R,8aR)-hexahydro-pyrrolooxazin-3-yl)methanamine 156.23 -CH₂NH₂ (3R,8aR) Pharmaceuticals, intermediates High-purity grades
(3S,8aS)-Enantiomer 156.23 -CH₂NH₂ (3S,8aS) Chiral synthesis, research Limited
Methyl Acetate Derivative ~200.24 -CH₂OAc (3R,8aS) Prodrug development Discontinued
3-Methyl-pyrrolooxazin-1-one 165.20 -C=O N/A mGluR5 antagonists Research use
Benzimidazolone Derivative 483.53 Benzimidazolone (7R,8aR) Drug candidates (e.g., kinase inhibitors) Specialty synthesis

Key Research Findings

  • Stereochemical Impact : The (3R,8aR) configuration is critical for binding in receptor-targeted therapies, as seen in analogues used for neurological disorders .
  • Amine vs. Ester Functionality : The methanamine group enhances solubility and hydrogen-bonding capacity compared to ester derivatives, making it preferable for aqueous-phase reactions .
  • Supply Challenges : Discontinuation by some vendors (e.g., CymitQuimica) suggests synthesis difficulties or niche demand, whereas American Elements offers custom synthesis up to 99.999% purity .

Biological Activity

The compound ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings and data.

Basic Information

PropertyDescription
Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
CAS Number 1143524-10-0

Structural Characteristics

The compound features a unique hexahydro-1H-pyrrolo structure that contributes to its biological activity. The stereochemistry at the 3 and 8a positions is critical for its interaction with biological targets.

The biological activity of ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine is primarily attributed to its ability to interact with various biological macromolecules. It may modulate enzyme activity or receptor interactions, influencing cellular pathways.

Antimicrobial Activity

Recent studies have indicated that compounds related to the pyrrolo[2,1-c][1,4]oxazine structure exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related pyrrolo compound exhibited an IC50 value of 0.45 µM against Plasmodium falciparum, highlighting the potential for developing new antimalarial agents from this class of compounds .
  • Enzyme Inhibition : Research on tricyclic compounds has shown that modifications at specific positions can enhance inhibitory effects on enzymes like PARP-1, suggesting that similar modifications in ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine could yield potent inhibitors for therapeutic use .

Synthetic Routes

The synthesis of ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine typically involves cyclization reactions under controlled conditions to ensure the desired stereochemistry. Common methods include:

  • Cyclization of Precursors : Utilizing suitable starting materials that can undergo cyclization.
  • Catalytic Methods : Employing catalysts to enhance yield and selectivity.

Research Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : As a precursor for drug development targeting infectious diseases.
  • Biological Studies : Investigated for interactions with cellular pathways and enzyme systems.

Q & A

Q. What are the recommended synthetic routes for ((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine?

A common method involves coupling reactions using carbodiimide reagents. For example, a procedure analogous to describes reacting a pyrrolo-oxazine precursor with a carboxylic acid derivative (e.g., 4-amino-5-chloro-2-ethoxybenzoic acid) in dichloromethane under argon, followed by extraction, drying, and vacuum distillation. Yield optimization requires stoichiometric control of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and purification via recrystallization from methanol .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar compounds (e.g., ), handling requires PPE (nitrile gloves, lab coat, goggles) and engineering controls (fume hood). Avoid contact with strong acids/bases (e.g., incompatible materials in ) due to decomposition risks. Standard protocols include immediate decontamination of spills and restricted access to trained personnel .

Q. Which analytical techniques confirm its purity and structural integrity?

Key methods include:

  • NMR spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, particularly for chiral centers in the pyrrolo-oxazine ring.
  • X-ray crystallography : Resolve absolute configuration using SHELXL ( ) with Flack parameters () to address enantiomorph polarity.
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data contradictions in structural determination be resolved?

Contradictions in chiral assignments may arise from near-centrosymmetric structures. Use the Flack x parameter () instead of Rogers’ η, as it avoids false chirality indications in near-symmetric systems. Refinement in SHELXL ( ) with high-resolution data (≤1.0 Å) and twin modeling improves accuracy. Validate via comparison of calculated vs. experimental powder diffraction patterns .

Q. How to design pharmacological assays to study its biological interactions?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using derivatives with modified substituents ( ). For example:

  • Kinase inhibition : Screen against PI3Kα ( ) using ATP-competitive assays.
  • Cellular uptake : Label the compound with 3H^3H or fluorescent tags and measure intracellular accumulation via LC-MS or confocal microscopy.
  • Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions .

Q. How to address conflicting or incomplete toxicity data in risk assessment?

When toxicity data is limited (e.g., acute toxicity noted in but no chronic data):

  • Apply read-across models using structurally similar compounds (e.g., pyrrolopyrazine derivatives in ) to estimate LD50_{50} and NOAEL.
  • Conduct in vitro assays (e.g., Ames test for mutagenicity, hepatocyte cytotoxicity) to fill data gaps.
  • Follow ALARA (As Low As Reasonably Achievable) principles for exposure limits until further data is available .

Methodological Notes

  • Synthesis : Optimize reaction time and temperature to minimize epimerization of chiral centers.
  • Crystallography : Use SHELXE () for experimental phasing in low-resolution cases.
  • Toxicity : Cross-reference GHS classifications () with OECD guidelines for in silico predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.